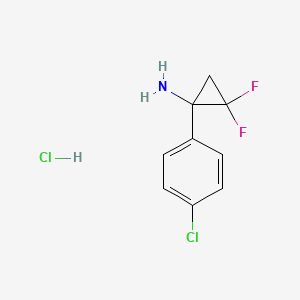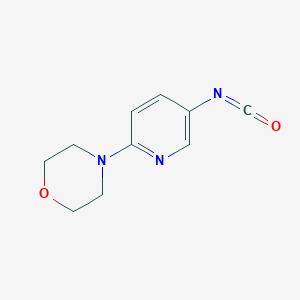
4-(5-Isocyanatopyridin-2-YL)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Isocyanatopyridin-2-YL)morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring via an isocyanate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isocyanatopyridin-2-YL)morpholine typically involves the reaction of 5-amino-2-chloropyridine with phosgene to form 5-isocyanato-2-chloropyridine. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(5-Isocyanatopyridin-2-YL)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases at ambient conditions.
Cycloaddition: Reagents such as azides or alkynes can be used under mild heating conditions.
Major Products Formed
Ureas and carbamates: Formed from nucleophilic substitution reactions.
Amines: Formed from hydrolysis reactions.
Heterocyclic compounds: Formed from cycloaddition reactions.
科学研究应用
4-(5-Isocyanatopyridin-2-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: It can be used in the development of polymers and coatings with specific properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its reactive isocyanate group.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-(5-Isocyanatopyridin-2-YL)morpholine primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The compound can also act as a cross-linking agent in polymers, enhancing their mechanical properties.
相似化合物的比较
Similar Compounds
4-(5-Isothiocyanatopyridin-2-YL)morpholine: Similar structure but with an isothiocyanate group instead of an isocyanate group.
4-(5-Aminopyridin-2-YL)morpholine: Contains an amino group instead of an isocyanate group.
4-(5-Chloropyridin-2-YL)morpholine: Contains a chlorine atom instead of an isocyanate group.
Uniqueness
4-(5-Isocyanatopyridin-2-YL)morpholine is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds with diverse applications.
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-(5-isocyanatopyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H11N3O2/c14-8-12-9-1-2-10(11-7-9)13-3-5-15-6-4-13/h1-2,7H,3-6H2 |
InChI 键 |
SZBOMOGCSQTLTF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC=C(C=C2)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


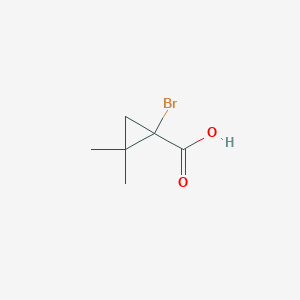
![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)
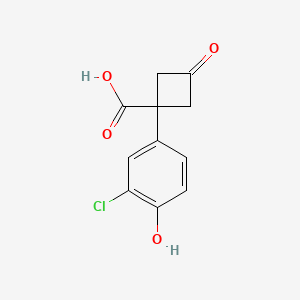
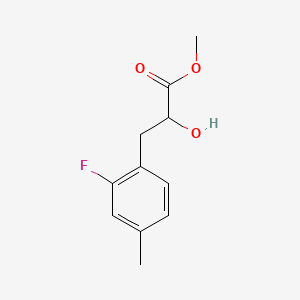


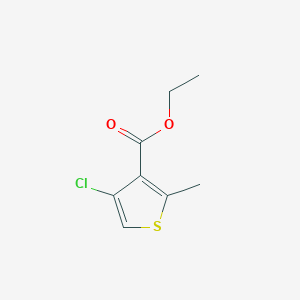
![6-Fluoro-3-azabicyclo[3.2.1]octane](/img/structure/B15318071.png)

![1,1,1-Trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine](/img/structure/B15318080.png)
![2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxyacetic acid](/img/structure/B15318090.png)
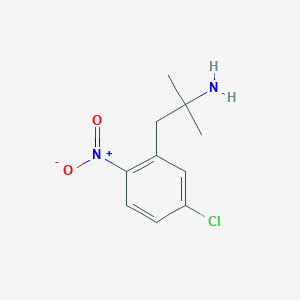
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
